molecular formula C18H19ClN4O4 B2809132 Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034364-11-7

Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2809132
CAS No.: 2034364-11-7
M. Wt: 390.82
InChI Key: ZUFPUAQVADFFKA-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Coupling Reactions: The final step involves coupling the pyrrolidine and chloropyrimidine intermediates with benzyl carbamate under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyrimidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloropyrimidine moiety.

Scientific Research Applications

Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with similar structural features but lacking the pyrrolidine and chloropyrimidine moieties.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar chemical reactivity.

    Chloropyrimidine derivatives: Compounds containing the chloropyrimidine moiety, which may have comparable biological activities.

Uniqueness

Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4/c19-14-8-20-17(21-9-14)27-15-6-7-23(11-15)16(24)10-22-18(25)26-12-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFPUAQVADFFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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